毛果芸香酸

描述

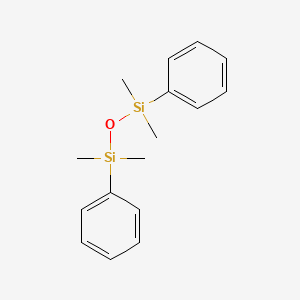

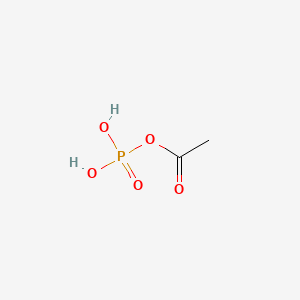

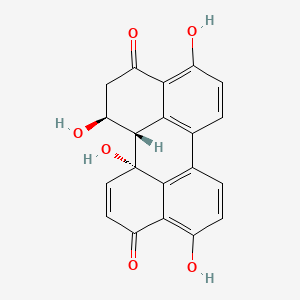

Pilocarpic acid is a derivative of Pilocarpine , an alkaloid obtained from the plant Pilocarpus jaborandi Holmes or the plant Pilocarpus microphyllus Stapf . It acts as a direct cholinergic parasympathomimetic agent, stimulating muscarinic receptors and smooth muscles such as the iris and secretory glands .

Synthesis Analysis

Various novel diesters of pilocarpic acid were synthesized and evaluated as prodrug forms for pilocarpine with the aim of improving the ocular delivery characteristics of the drug . The pilocarpic acid monoesters previously studied cyclized spontaneously to pilocarpine in aqueous solution . Diesters of pilocarpic acid were obtained by esterification of this group .Molecular Structure Analysis

The molecular formula of Pilocarpic acid is C11H18N2O3 . Its average mass is 226.272 Da and its monoisotopic mass is 226.131744 Da .Chemical Reactions Analysis

Pilocarpic acid, isopilocarpine, and pilocarpine were isolated on a reverse phase liquid chromatographic phenyl bonded column and detected by UV spectrophotometry at 220 nm . The pilocarpic acid monoesters previously studied cyclized spontaneously to pilocarpine in aqueous solution .Physical And Chemical Properties Analysis

The physico-chemical characterization of the Pilocarpic acid material was studied through chemical elementary analysis, X-ray diffraction, mass spectrometry coupled to thermogravimetric analysis (TGA-MS), solid state 13C nuclear magnetic resonance (NMR) and Raman spectroscopy .科学研究应用

药代动力学和遗传多态性

毛果芸香碱主要由血浆酯酶代谢为毛果芸香酸,在较小程度上由 CYP2A6 代谢。Endo 等人(2008 年)的一项研究重点关注毛果芸香碱和毛果芸香酸的药代动力学,揭示了它们的药代动力学存在显着的个体差异。这些差异归因于 CYP2A6 中的遗传多态性,影响毛果芸香碱的代谢和清除 (Endo 等,2008)。

新型代谢物的形成

在相关研究中,Endo 等人(2007 年)在人肝微粒体中发现了由毛果芸香碱形成的新型代谢物 3-羟基毛果芸香碱。这项研究强调了 CYP2A6 在形成这种代谢物中的作用,这对理解毛果芸香碱的药代动力学及其转化为毛果芸香酸至关重要 (Endo 等,2007)。

神经学研究

毛果芸香碱用于神经学研究,尤其是在癫痫研究中。Polli 等人(2014 年)在大鼠模型中利用毛果芸香碱来研究颞叶癫痫。他们的研究提供了对与癫痫相关的海马体积变化和细胞损失的见解,有助于更深入地理解这种疾病 (Polli 等,2014)。

眼科应用

毛果芸香碱新型眼科应用的开发一直是研究重点。Abd El-Rehim 等人(2013 年)的一项研究旨在使用 pH 敏感纳米凝胶提高毛果芸香碱的稳定性和生物利用度。这项研究对提高毛果芸香碱在治疗眼部疾病(如青光眼)中的有效性具有重要意义 (Abd El-Rehim 等,2013)。

癫痫模型

Garcia-Cairasco 等人(2004 年)提供了毛果芸香碱在大鼠中诱发的癫痫持续状态的神经行为学描述。他们的工作有助于理解癫痫的行为和生理方面,使用毛果芸香碱作为模型中的关键组成部分 (Garcia-Cairasco 等,2004)。

毛果芸香碱的酶促水解

Hioki 等人(2011 年)将人血清对氧磷酶 1 (PON1) 确定为负责毛果芸香碱水解的酶。这项研究对理解毛果芸香碱的代谢过程及其转化为毛果芸香酸具有重要意义 (Hioki 等,2011)。

作用机制

安全和危害

未来方向

The results suggest that pilocarpic acid diesters may be potentially useful pilocarpine prodrugs as they combine a high solution stability with an adequate rate of conversion to pilocarpine under in vivo conditions . They may have enhanced drug delivery and bioavailability properties, especially when further derivatized to give non-labile, easily formulated pilocarpic acid diesters that convert readily to the parent drug in vivo .

属性

IUPAC Name |

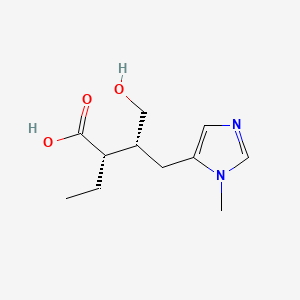

(2S,3R)-2-ethyl-3-(hydroxymethyl)-4-(3-methylimidazol-4-yl)butanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H18N2O3/c1-3-10(11(15)16)8(6-14)4-9-5-12-7-13(9)2/h5,7-8,10,14H,3-4,6H2,1-2H3,(H,15,16)/t8-,10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WJRPDGADPABWOY-WPRPVWTQSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C(CC1=CN=CN1C)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@@H]([C@@H](CC1=CN=CN1C)CO)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H18N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

226.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28406-15-7 | |

| Record name | Pilocarpic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028406157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | PILOCARPIC ACID | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/978XN1E1ZN | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-{[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]methyl}-8-oxo-7-[(1H-tetrazol-1-ylacetyl)amino]-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B1214585.png)

![4-[(3R,5R,8R,9S,10S,12S,13R,14S,17R)-3,12-dihydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoic acid](/img/structure/B1214588.png)